molecular formula C23H26N2O2 B442519 (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide]

(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide]

Cat. No.: B442519
M. Wt: 362.5g/mol
InChI Key: IOYMRVBDDUXYKZ-QUMQEAAQSA-N
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Description

(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and acrylamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with acryloyl chloride to form an intermediate, which is then reacted with another molecule of 4-methylphenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amides. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] include:

Uniqueness

What sets (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] apart from these similar compounds is its unique combination of acrylamide groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-N-[3-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide

InChI

InChI=1S/C23H26N2O2/c1-18-4-8-20(9-5-18)12-14-22(26)24-16-3-17-25-23(27)15-13-21-10-6-19(2)7-11-21/h4-15H,3,16-17H2,1-2H3,(H,24,26)(H,25,27)/b14-12+,15-13+

InChI Key

IOYMRVBDDUXYKZ-QUMQEAAQSA-N

SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCCNC(=O)C=CC2=CC=C(C=C2)C

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCCNC(=O)/C=C/C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCCNC(=O)C=CC2=CC=C(C=C2)C

Origin of Product

United States

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